molecular formula C12H16BrN B1382237 1-(3-Bromo-5-methylbenzyl)pyrrolidine CAS No. 1704069-69-1

1-(3-Bromo-5-methylbenzyl)pyrrolidine

Cat. No. B1382237
CAS RN: 1704069-69-1
M. Wt: 254.17 g/mol
InChI Key: ZAMCVDLWUVTDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Bromo-5-methylbenzyl)pyrrolidine” is a chemical compound with the formula C12H16BrN and a molecular weight of 254.17 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(3-Bromo-5-methylbenzyl)pyrrolidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-5-methylbenzyl)pyrrolidine” can be represented by the InChI code: 1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3 .

More detailed properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antioxidant and Anticholinergic Activities : The first synthesis of biologically active natural bromophenols, including derivatives of 1-(3-Bromo-5-methylbenzyl)pyrrolidine, was reported. These molecules demonstrated significant antioxidant activities compared to standard antioxidants and were tested for their activity against cholinergic enzymes, showing potential in medicinal chemistry (Rezai et al., 2018).

  • Anti-inflammatory and Analgesic Agents : A series of pyrrolidin-2-ones, including derivatives of 1-(3-Bromo-5-methylbenzyl)pyrrolidine, were synthesized and evaluated for their anti-inflammatory and analgesic properties. Some compounds showed dual inhibitory activity against prostaglandin and leukotriene synthesis, with potential as safer alternatives to traditional anti-inflammatory drugs (Ikuta et al., 1987).

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Pyrrolidine Derivatives : Novel pyrrolidine carboxylic acid derivatives, including 1-(3-Bromo-5-methylbenzyl)pyrrolidine, were synthesized and characterized. These compounds are important for understanding the chemical properties and potential applications of pyrrolidine derivatives (Mogulaiah et al., 2018).

  • Stereoselective Anionic Cyclizations to Pyrrolidines : Research into the cyclization of α-amino-organolithiums onto unactivated alkenes resulted in the formation of pyrrolidines, including 1-(3-Bromo-5-methylbenzyl)pyrrolidine derivatives. This study contributes to the understanding of stereoselective synthesis processes in organic chemistry (Coldham et al., 1997).

Pharmaceutical Research

  • Development of Quinolone Antibacterials : The synthesis of 1-(3-Bromo-5-methylbenzyl)pyrrolidine derivatives contributed to the development of novel quinolone antibacterials, showcasing the compound's relevance in the field of antibiotic research (Schroeder et al., 1992).

  • Discovery of New Anti-HIV Agents : Functionalized pyrrolidines, including 1-(3-Bromo-5-methylbenzyl)pyrrolidine derivatives, were synthesized and found to inhibit alpha-mannosidase activity, displaying potential as anti-HIV agents. This research demonstrates the compound's significance in developing treatments for infectious diseases (Fiaux et al., 2005).

properties

IUPAC Name

1-[(3-bromo-5-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCVDLWUVTDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237228
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-methylbenzyl)pyrrolidine

CAS RN

1704069-69-1
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-methylbenzyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5-methylbenzyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-5-methylbenzyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-5-methylbenzyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-5-methylbenzyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-5-methylbenzyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.